

# CBR-470-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CBR-470-1** is a novel small molecule that has garnered significant interest as a non-covalent activator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its unique mechanism of action, which involves the modulation of cellular metabolism to induce a cytoprotective response, sets it apart from traditional electrophilic NRF2 activators. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **CBR-470-1**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

## Discovery of CBR-470-1

**CBR-470-1** was identified through a high-throughput phenotypic screen of a diverse library of heterocyclic compounds. The screen utilized an IMR-32 neuroblastoma cell line engineered with an NRF2-dependent luciferase reporter (ARE-LUC) to identify compounds that could activate the NRF2 signaling pathway. The initial hit, CBR-470-0, which lacked obvious electrophilic groups, led to the synthesis of a series of analogs, including the more potent isobutylamine-substituted analog, **CBR-470-1**.

# Synthesis of CBR-470-1



While the primary literature states that **CBR-470-1** and its related analogs were synthesized inhouse, a detailed, step-by-step synthesis protocol is provided in the supplementary information of the foundational paper by Bollong et al. (2018) in Nature.[1] Researchers seeking to replicate the synthesis should refer to this supplementary material for precise reaction conditions, purification methods, and characterization data. The chemical name for **CBR-470-1** is (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-dioxide.

## **Quantitative Data**

The biological activity of **CBR-470-1** has been characterized by several quantitative measures, which are summarized in the tables below.

Table 1: In Vitro Activity of CBR-470-1

| Parameter | Assay                     | Cell Line | Value  | Reference |
|-----------|---------------------------|-----------|--------|-----------|
| EC50      | ARE-LUC<br>Reporter Assay | IMR-32    | ~1 µM  | [1]       |
| EC50      | ARE-LUC<br>Reporter Assay | IMR-32    | 962 nM | [2]       |

Table 2: Cellular Effects of CBR-470-1



| Effect                                           | Cell Line | Concentrati<br>on | Time          | Result                                      | Reference |
|--------------------------------------------------|-----------|-------------------|---------------|---------------------------------------------|-----------|
| NRF2 Protein<br>Accumulation                     | IMR-32    | 0.5-20 μΜ         | 1-24 h        | Dose- and time-dependent increase           | [2]       |
| Nrf2<br>Signaling<br>Activation                  | SH-SY5Y   | 10 μΜ             | 4 h           | Activation of<br>the Keap1-<br>Nrf2 cascade | [2]       |
| Inhibition of<br>Oxidative<br>Injury             | SH-SY5Y   | 10 μΜ             | 2 h           | Inhibition of<br>MPP+-<br>induced injury    | [2]       |
| Increased NQO1 and HMOX1 mRNA and protein levels | IMR-32    | Not specified     | Not specified | Increased<br>expression                     | [1]       |

## **Mechanism of Action and Signaling Pathway**

CBR-470-1 exerts its effects through a novel, indirect mechanism of NRF2 activation. By inhibiting the glycolytic enzyme PGK1, CBR-470-1 leads to the accumulation of the upstream metabolite methylglyoxal (MGO).[1] MGO, a reactive metabolite, then modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This modification of KEAP1 leads to its dimerization and disrupts the KEAP1-NRF2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[3] As a result, stabilized NRF2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes containing antioxidant response elements (AREs) in their promoters, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[1][3]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CBR-470-1: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621424#discovery-and-synthesis-of-cbr-470-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com